1-[4-(Aminomethyl)benzoyl]-5'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-amine
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Overview
Description
1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE is a synthetic organic compound belonging to the class of n-benzoylpiperidines . This compound is characterized by its complex structure, which includes a piperidine ring conjugated to a benzyl group through a nitrogen atom, and a quinazolin ring system . It is primarily used in experimental pharmacology and medicinal chemistry research .
Preparation Methods
Chemical Reactions Analysis
1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperidine ring positions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE involves its interaction with specific molecular targets, such as nitric oxide synthase . This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE is unique due to its specific structural features, such as the spiro-quinazolin ring system and the fluorine atom . Similar compounds include:
Quinazolinamines: Compounds with a quinazolin ring system.
Benzamides: Compounds with a benzoyl group attached to an amide.
Phenylmethylamines: Compounds with a phenylmethyl group attached to an amine.
These similar compounds share some structural features but differ in their specific chemical properties and biological activities .
Properties
Molecular Formula |
C20H22FN5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4-amino-5-fluorospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)-[4-(aminomethyl)phenyl]methanone |
InChI |
InChI=1S/C20H22FN5O/c21-15-2-1-3-16-17(15)18(23)25-20(24-16)8-10-26(11-9-20)19(27)14-6-4-13(12-22)5-7-14/h1-7,24H,8-12,22H2,(H2,23,25) |
InChI Key |
SFPCNWQWKOUNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12NC3=C(C(=CC=C3)F)C(=N2)N)C(=O)C4=CC=C(C=C4)CN |
Origin of Product |
United States |
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